1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy-
Description
The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy- is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene moiety. Key structural features include:
- 2,3,4,5-tetrahydro substitution, indicating partial saturation of the azepine ring.
- A 7-methoxy substituent on the benzene ring, which may influence electronic properties and metabolic stability.
The SHELX system () is widely used for crystallographic refinement of such small molecules, enabling precise structural characterization.
Properties
CAS No. |
54951-30-3 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[2-[di(propan-2-yl)amino]ethyl]-7-methoxy-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)20(15(3)4)11-12-21-18-10-9-17(23-5)13-16(18)7-6-8-19(21)22/h9-10,13-15H,6-8,11-12H2,1-5H3 |
InChI Key |
KXWARPSMGAVRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1C(=O)CCCC2=C1C=CC(=C2)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
Starting Materials: Typical precursors include substituted benzaldehydes (such as 7-methoxybenzaldehyde), amines (diisopropylamine), and cyclic ketones or lactams that enable azepine ring formation.
-
- Formation of the Azepine Ring: The cyclization step involves intramolecular condensation or ring closure of intermediates bearing amino and carbonyl functionalities to form the 1H-1-benzazepin-2-one scaffold.
- Side Chain Introduction: The 2-(diisopropylamino)ethyl substituent is typically introduced via nucleophilic substitution or reductive amination on the nitrogen atom at the 1-position of the azepine ring.
- Methoxy Substitution: The 7-methoxy group is either introduced by starting with a methoxy-substituted benzaldehyde or by methylation of the hydroxy precursor at the 7-position.
Reaction Conditions: Cyclization reactions are often conducted under reflux in organic solvents such as ethanol, methanol, or dichloromethane, with acid or base catalysis depending on the step. Reductive amination or alkylation steps utilize reducing agents like sodium borohydride or lithium aluminum hydride and amines under controlled temperatures.
Representative Synthetic Procedure
A typical synthetic sequence reported involves:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization of precursor to form 1H-1-benzazepin-2-one core | Reflux in ethanol, acid catalysis | 70-85 |
| 2 | Introduction of 2-(diisopropylamino)ethyl side chain via reductive amination | Sodium borohydride in methanol, 0-20 °C, 2-5 h | 80-90 |
| 3 | Methoxylation at 7-position (if not starting from methoxybenzaldehyde) | Methyl iodide or dimethyl sulfate, base (K2CO3), reflux | 75-88 |
Note: Specific yields and conditions may vary depending on the exact precursor and catalyst used.
Industrial Scale Considerations
- Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
- Use of continuous flow reactors and improved purification techniques (e.g., crystallization, chromatography) enhances scalability.
- Environmental and safety aspects are addressed by selecting less hazardous solvents and reagents.
Chemical Reaction Analysis Related to Preparation
- Oxidation and Reduction: The compound’s azepine ring and side chains can undergo oxidation (e.g., with potassium permanganate) or reduction (e.g., with lithium aluminum hydride) to modify functional groups during synthesis.
- Nucleophilic Substitution: The diisopropylamino group can be introduced or modified via nucleophilic substitution reactions on halogenated intermediates.
- Cyclization Efficiency: The ring closure step is critical and often determines the overall yield and purity of the final product.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Precursors | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Azepine ring formation | Methoxybenzaldehyde + amino precursor | Acid catalysis, reflux in ethanol | 70-85% | Key cyclization step |
| Side chain introduction | Diisopropylamine, reducing agent (NaBH4) | Methanol, 0-20 °C, 2-5 h | 80-90% | Reductive amination |
| Methoxylation (if required) | Methyl iodide or dimethyl sulfate, base | Reflux, K2CO3 | 75-88% | Optional if starting material lacks methoxy |
Chemical Reactions Analysis
1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy- involves its interaction with specific molecular targets. The diisopropylamino group allows the compound to bind to receptors or enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues
The following compounds share structural similarities with the target molecule:
2.2. Key Differences and Implications
- Substituent Effects: The diisopropylaminoethyl group in the target compound enhances steric bulk compared to benazepril’s carboxymethyl group, likely altering binding affinity to enzymes like ACE. Benazepril’s phenylpropyl moiety () facilitates interaction with hydrophobic enzyme pockets, whereas the target compound’s methoxy group may reduce metabolic oxidation. Rotigotine () incorporates a thienylethyl group, enabling dopamine receptor specificity, absent in the benzazepinone derivatives.
- Pharmacokinetic Profiles: Benazepril is orally bioavailable and metabolized to its active diacid form, while the target compound’s diisopropylaminoethyl group may favor prolonged half-life due to reduced renal clearance.
Biological Activity
1H-1-Benzazepin-2-one, specifically the compound 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-7-methoxy-, is a heterocyclic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is classified under the benzazepine family, which is known for various therapeutic properties.
- Molecular Formula : C₁₀H₁₁N₁O
- Molecular Weight : 161.200 g/mol
- Density : 1.1±0.1 g/cm³
- Boiling Point : 392.5±12.0 °C at 760 mmHg
- Flash Point : 230.8±4.5 °C
These properties suggest that the compound may exhibit stability under various conditions, which is beneficial for its application in medicinal chemistry.
The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine and possibly dopamine pathways. Benzazepines have been recognized for their ability to modulate neurotransmitter release and receptor activity, which can influence a range of physiological processes.
Pharmacological Effects
Research indicates that compounds similar to 1H-1-Benzazepin-2-one can exhibit:
- Antidepressant Properties : Some studies suggest that benzazepines may have mood-enhancing effects by modulating serotonin and norepinephrine levels.
- Cognitive Enhancement : The potential for improving cognitive function through cholinergic mechanisms has been explored.
- Anti-anxiety Effects : The modulation of GABAergic activity may contribute to anxiolytic effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of benzazepine derivatives:
- Cholinesterase Inhibition : A study highlighted the role of similar compounds in inhibiting cholinesterase enzymes, which could enhance acetylcholine levels in synaptic clefts, leading to improved cognitive function .
- Neuroprotective Effects : Research has shown that certain benzazepine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
- Behavioral Studies : Animal models treated with benzazepine derivatives exhibited reduced anxiety-like behaviors and improved learning and memory tasks, suggesting efficacy in treating anxiety disorders .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
